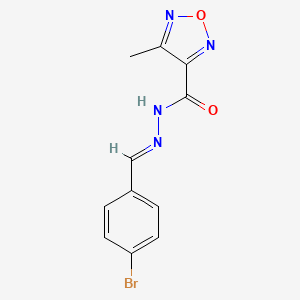

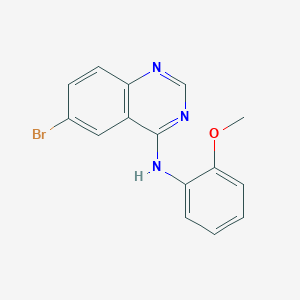

N'-(4-bromobenzylidene)-4-methyl-1,2,5-oxadiazole-3-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N'-(4-bromobenzylidene)-4-methyl-1,2,5-oxadiazole-3-carbohydrazide often involves condensation reactions, starting from benzaldehyde derivatives and carbohydrazides under reflux conditions in solvents like ethanol. These methods yield compounds with high purity and confirm the structures through spectroscopic methods such as FT-IR, NMR (1H & 13C), and mass spectroscopy (Alotaibi et al., 2018; Thin et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds within this family is often confirmed using single-crystal X-ray diffraction, which reveals the precise arrangement of atoms within the molecule. These analyses provide insights into the (E)-configuration of the hydrazonoic group and the spatial orientation of substituents, which are critical for understanding the compound's reactivity and interactions (Karrouchi et al., 2021).

Scientific Research Applications

Antimicrobial and Antifungal Applications

- Some derivatives of 1,3,4-oxadiazole have shown promising antimicrobial activities against a range of bacterial and fungal species. Compounds like 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and their acylated counterparts have demonstrated significant activity against Salmonella typhi, indicating potential applications in combating bacterial infections (Salama, 2020).

- A study on novel 1,3,4-oxadiazole-2-carbohydrazides reported these compounds as prospective agricultural antifungal agents, potentially targeting succinate dehydrogenase. These compounds exhibited excellent bioactivity against various fungi, suggesting their utility in agricultural pest management (Wu et al., 2019).

Antioxidant Activity

- Derivatives containing the 1,3,4-oxadiazole and morpholine rings were synthesized and screened for their antioxidant properties. Certain hydrazide, oxadiazole, and thiosemicarbazide derivatives exhibited very good ABTS and DPPH scavenging activities, indicating their potential as antioxidant agents (Menteşe, Ülker, & Kahveci, 2015).

Anticancer and Antitumor Activities

- Some synthesized indolyl-1,3,4-oxadiazole derivatives were evaluated for their antineoplastic activity, showing promise in cancer treatment research (Farghaly, Haider, & Lee, 2012).

- Another study highlighted the antioxidant and antitumor activities of synthesized aromatic C-nucleoside derivatives containing 1,3,4-oxadiazole, showing potent activity in both areas and suggesting potential therapeutic applications (El Sadek et al., 2014).

Enzyme Inhibition

- Novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide were investigated for their lipase and α-glucosidase inhibition, demonstrating significant inhibitory activity and highlighting their potential in managing diseases related to enzyme dysregulation (Bekircan, Ülker, & Menteşe, 2015).

properties

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]-4-methyl-1,2,5-oxadiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN4O2/c1-7-10(16-18-15-7)11(17)14-13-6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,14,17)/b13-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSHHTZNTAOWCI-AWNIVKPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1C(=O)NN=CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NON=C1C(=O)N/N=C/C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(4-bromophenyl)methylideneamino]-4-methyl-1,2,5-oxadiazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5502969.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5502974.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502983.png)

![N-(4-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5502990.png)

![2-[(4'-methoxy-3',5'-dimethylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5502994.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]morpholine](/img/structure/B5503010.png)

![N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5503015.png)

![1-ethyl-3-isobutyl-N-[1-(6-methyl-2-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5503043.png)